molecular formula C13H16BrN3O2 B15364825 tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate

tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B15364825
M. Wt: 326.19 g/mol
InChI Key: VRPSBGJFVSHELB-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromine atom at the 5-position of the imidazole ring, a tert-butyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted imidazoles or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems. Medicine: Industry: Utilized in the production of materials and chemicals that require imidazole-based structures.

Mechanism of Action

The mechanism by which tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate exerts its effects depends on its molecular targets and pathways involved. The presence of the imidazole ring allows it to interact with various biological targets, potentially influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Imidazole: A simpler imidazole derivative without additional functional groups.

  • Bromobenzimidazole: Similar structure but lacking the tert-butyl carbamate group.

  • Carbamate derivatives: Other carbamate compounds with different substituents.

Uniqueness: Tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

VRPSBGJFVSHELB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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